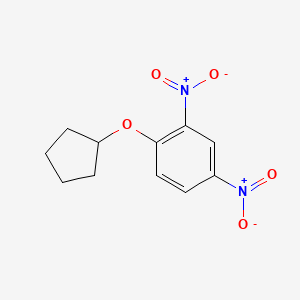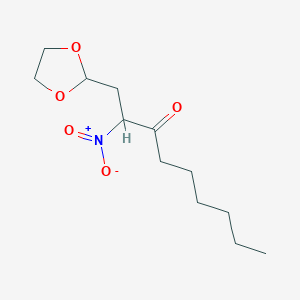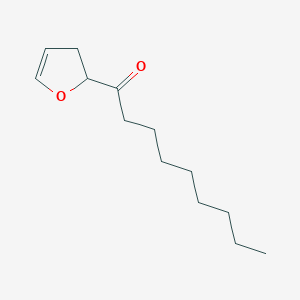![molecular formula C18H26O3 B14355862 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid CAS No. 95017-10-0](/img/structure/B14355862.png)
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a 2-methylbutoxy group. The structural complexity of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Phenyl Ring Substituent: The 2-methylbutoxy group is introduced to the phenyl ring through an etherification reaction. This can be achieved by reacting 4-hydroxyphenyl with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Cyclohexane Ring Formation: The phenyl ring with the 2-methylbutoxy substituent is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone to form the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2-methylbutoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium ethoxide (NaOEt) for nucleophilic substitution.
Major Products:
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexanol and cyclohexanone derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cellular proliferation.
Comparison with Similar Compounds
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Ethoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Butoxycarbonyl)cyclohexane-1-carboxylic acid
Comparison: 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
95017-10-0 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[4-(2-methylbutoxy)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H26O3/c1-3-13(2)12-21-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(19)20/h8-11,13-14,16H,3-7,12H2,1-2H3,(H,19,20) |
InChI Key |
AQMFSIOOHZKNEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

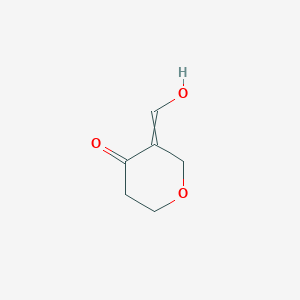
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
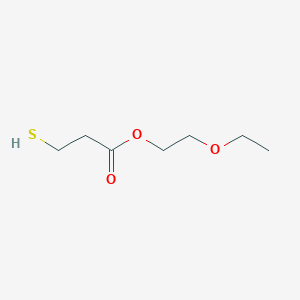




![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
